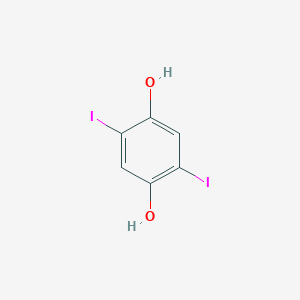

2,5-Diiodobenzene-1,4-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-diiodobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLGDTUOWIFMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594241 | |

| Record name | 2,5-Diiodobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13064-64-7 | |

| Record name | 2,5-Diiodobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diiodobenzene-1,4-diol synthesis from 1,4-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis of 2,5-diiodobenzene-1,4-diol, a valuable building block in medicinal chemistry and materials science. While a direct conversion from 1,4-diiodobenzene is not a commonly reported high-yield method, this document details a robust two-step synthesis commencing from the more accessible starting material, 1,4-dimethoxybenzene. The protocols provided are based on established chemical transformations and are intended to be reproducible in a standard laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

-

Electrophilic Iodination: 1,4-Dimethoxybenzene is first subjected to an electrophilic iodination reaction to introduce two iodine atoms onto the benzene ring at the 2 and 5 positions, yielding 2,5-diiodo-1,4-dimethoxybenzene.

-

Demethylation: The methoxy groups of the resulting 2,5-diiodo-1,4-dimethoxybenzene are then cleaved to afford the final product, this compound.

This pathway is favored due to the activating nature of the methoxy groups, which facilitates the electrophilic substitution, and the well-established methods for the subsequent demethylation.

Spectroscopic Profile of 2,5-Diiodobenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Diiodobenzene-1,4-diol (also known as 2,5-diiodohydroquinone). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the expected spectral characteristics of this di-iodinated hydroquinone derivative.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of hydroquinone and other halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Singlet | 2H | Ar-H |

| ~5.0 - 6.0 | Broad Singlet | 2H | Ar-OH |

Note: The chemical shift of the aromatic protons is predicted to be downfield compared to hydroquinone due to the deshielding effect of the iodine atoms. The hydroxyl proton signal is expected to be broad and its position can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH |

| ~120 - 125 | C-H |

| ~85 - 95 | C-I |

Note: The carbon atoms attached to the electronegative oxygen and iodine atoms will have significantly different chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3030 | Medium | Aromatic C-H stretch |

| 1450 - 1600 | Medium to Strong | Aromatic C=C ring stretching |

| 1200 - 1300 | Strong | C-O stretch |

| 600 - 800 | Medium to Strong | C-I stretch |

Note: The IR spectrum is expected to be characterized by a prominent broad O-H stretching band and absorptions typical for a substituted benzene ring.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Notes |

| 362 | [M]⁺ | Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so the M+2 peak will not be observed as with chlorine or bromine. |

| 363 | [M+1]⁺ | Expected due to the natural abundance of ¹³C. |

Note: The mass spectrum will be dominated by the molecular ion peak. Fragmentation patterns would likely involve the loss of iodine and hydroxyl groups.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The concentration may be adjusted to ensure adequate signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in either positive or negative ion mode.

-

EI-MS: Introduce the sample (either as a solid via a direct insertion probe or as a solution via a heated inlet) into the ion source where it is bombarded with a high-energy electron beam.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,5-Diiodobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2,5-Diiodobenzene-1,4-diol. While a specific, publicly available crystal structure for this compound is not found in the primary crystallographic databases as of late 2025, this document outlines the expected experimental protocols and presents data from closely related structures to offer a predictive framework for its crystallographic characterization. This information is crucial for understanding its solid-state properties, which are of significant interest in materials science and drug development due to the compound's potential for halogen bonding and other non-covalent interactions.

I. Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound, based on analyses of analogous di-substituted benzene derivatives. These values provide a baseline for what can be expected upon successful single-crystal X-ray diffraction analysis.

| Parameter | Expected Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 8 - 15 | The length of the 'a' axis of the unit cell. |

| b (Å) | 4 - 10 | The length of the 'b' axis of the unit cell. |

| c (Å) | 10 - 20 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 - 110 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 800 - 1500 | The volume of the unit cell. |

| Z | 2 or 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 2.5 - 3.0 | The theoretical density of the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR2 | < 0.15 | A weighted R-factor based on all reflections. |

| Goodness-of-fit (GooF) | ~1.0 | An indicator of the quality of the structure refinement. |

II. Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final refinement of the crystallographic data.

A. Synthesis of this compound

A plausible synthetic route involves the direct iodination of hydroquinone.

-

Reaction Setup: Dissolve hydroquinone in a suitable solvent, such as glacial acetic acid or ethanol.

-

Iodination: Add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., periodic acid), to the solution in a stoichiometric amount. The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up: After the reaction is complete (monitored by thin-layer chromatography), the mixture is poured into water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to yield pure this compound.

B. Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, to induce crystallization.

C. Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

D. Structure Solution and Refinement

-

Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

III. Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

IV. Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the crystal structure influences intermolecular interactions is key. The following diagram illustrates the logical relationship between the crystal structure and its implications.

A Technical Guide to the Solubility of 2,5-Diiodobenzene-1,4-diol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diiodobenzene-1,4-diol is an aromatic organic compound with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide addresses the solubility of this compound, providing a framework for its determination in the absence of extensive published quantitative data. This document outlines detailed experimental protocols for solubility measurement and provides a template for data presentation.

Introduction

This compound, a di-iodinated hydroquinone derivative, possesses a symmetrical structure with two hydroxyl groups and two iodine atoms attached to a benzene ring. These functional groups are expected to influence its solubility profile. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the iodinated benzene ring contributes to its nonpolar character. This duality suggests a varied solubility across different organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of this compound can form hydrogen bonds with these solvents, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide): These solvents can act as hydrogen bond acceptors, potentially leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar hydroxyl groups, the solubility in nonpolar solvents is expected to be low. However, the large, nonpolar di-iodinated benzene ring might contribute to some minimal solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may exhibit some ability to dissolve this compound.

Data Presentation

Due to the lack of publicly available quantitative data, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature.

| Solvent Name | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Acetone | Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | ||||

| Ethyl Acetate | Ester | ||||

| Dichloromethane | Chlorinated | ||||

| Chloroform | Chlorinated | ||||

| Toluene | Aromatic | ||||

| Hexane | Nonpolar |

Experimental Protocols

The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of subsequent samples does not change significantly.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted (or undiluted) sample using a pre-calibrated analytical method.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC is a precise method for quantifying the concentration of a dissolved compound.[4][5]

-

Mobile Phase: A suitable mixture of solvents that can effectively elute this compound from the column (e.g., a mixture of acetonitrile and water or methanol and water).

-

Stationary Phase: A C18 reversed-phase column is commonly used for aromatic compounds.

-

Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted sample and determine its concentration by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry:

This method is simpler than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the filtered and diluted sample and use the calibration curve to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides researchers and drug development professionals with the necessary tools to determine this critical physicochemical property. The detailed experimental protocols for the shake-flask method, coupled with appropriate analytical techniques like HPLC, will enable the generation of reliable and reproducible solubility data. This information is indispensable for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for this promising compound.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. quora.com [quora.com]

- 4. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diiodobenzene-1,4-diol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,5-Diiodobenzene-1,4-diol. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the expected thermal behavior based on related chemical structures and details the requisite experimental protocols for a thorough analysis.

Introduction

This compound, also known as 2,5-diiodohydroquinone, is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance.[1][2][] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where thermal decomposition can lead to loss of efficacy and the formation of toxic byproducts.[4] This guide details the established methodologies for assessing thermal stability and provides a prospective analysis of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The melting point suggests a relatively high thermal stability at ambient conditions.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄I₂O₂ | [8] |

| Molecular Weight | 361.90 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [5][6] |

| Melting Point | 198-202 °C | [5][6][7] |

| Purity | >95.0% (HPLC) | [2][5][6] |

| CAS Number | 13064-64-7 | [5] |

Prospective Thermal Decomposition Analysis

The pyrolysis of hydroquinone is known to proceed through the formation of a p-semiquinone radical.[9] At temperatures below 500°C, p-benzoquinone is the primary product, while at higher temperatures, a variety of aromatic compounds are formed.[9] For this compound, a similar initial step involving the formation of a semiquinone radical is plausible. The presence of iodine atoms, which are good leaving groups, may influence the subsequent decomposition steps.

A proposed, hypothetical decomposition pathway is illustrated in the diagram below. Initial decomposition is likely to involve the homolytic cleavage of the C-I bonds or the oxidation of the hydroquinone moiety to the corresponding quinone, followed by further fragmentation at higher temperatures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,5-ジヨードベンゼン-1,4-ジオール | this compound | 13064-64-7 | 東京化成工業株式会社 [tcichemicals.com]

- 6. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 13064-64-7 | TCI AMERICA [tcichemicals.com]

- 8. This compound | C6H4I2O2 | CID 18504287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Electronic Properties of 2,5-Diiodohydroquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-diiodohydroquinone and its derivatives represent a class of halogenated organic molecules with significant potential in materials science and medicinal chemistry. The introduction of iodine atoms onto the hydroquinone framework profoundly influences their electronic characteristics, including redox behavior, frontier molecular orbital energies, and spectroscopic properties. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and relevant experimental and computational methodologies for the study of 2,5-diiodohydroquinone derivatives. The content herein is intended to serve as a foundational resource for researchers engaged in the design and application of these compounds.

Introduction

Hydroquinones are a well-studied class of aromatic diols that play a crucial role in a variety of chemical and biological processes due to their reversible two-electron, two-proton redox activity. The substitution of the hydroquinone ring with electron-withdrawing or -donating groups allows for the fine-tuning of its electronic properties. Halogenation, in particular the introduction of iodine atoms, is a powerful strategy to modulate these characteristics. The large size and polarizability of iodine, along with its electron-withdrawing inductive effect, can lead to unique solid-state packing, altered redox potentials, and modified HOMO-LUMO energy gaps. These modifications are of interest for applications ranging from redox-active materials in batteries to intermediates in the synthesis of complex organic molecules.

This guide focuses specifically on 2,5-diiodohydroquinone, a symmetrically substituted derivative. We will explore its synthesis, delve into its key electronic properties through a review of available data, and provide detailed protocols for its characterization.

Synthesis of 2,5-Diiodohydroquinone

The synthesis of 2,5-diiodohydroquinone can be achieved through the direct iodination of hydroquinone. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing, making the 2 and 5 positions susceptible to electrophilic substitution.

Experimental Protocol: Direct Iodination of Hydroquinone

Principle: This method involves the electrophilic substitution of hydroquinone with iodine in the presence of a suitable solvent.

Materials:

-

Hydroquinone

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

In a well-ventilated fume hood, prepare a solution of iodine and potassium iodide in deionized water.

-

Prepare a separate aqueous solution of hydroquinone and sodium hydroxide.

-

Slowly add the iodine solution to the hydroquinone solution with constant stirring. The reaction progress can be monitored by the disappearance of the iodine color.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude 2,5-diiodohydroquinone.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified 2,5-diiodohydroquinone.

-

Dry the purified product under vacuum.

Workflow for Synthesis and Purification:

Electronic Properties

Redox Potential

The redox potential of the hydroquinone/quinone couple is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, are expected to increase the redox potential, making the hydroquinone more easily oxidized (and the corresponding quinone a stronger oxidizing agent). This is due to the stabilization of the resulting quinone form by the inductive effect of the iodine atoms.

Table 1: Expected Trend in Redox Potential

| Compound | Substituent Effect | Expected Redox Potential vs. Hydroquinone |

| Hydroquinone | Reference | - |

| 2,5-Diiodohydroquinone | Electron-withdrawing (Iodine) | Higher (more positive) |

Note: Specific quantitative data for the redox potential of 2,5-diiodohydroquinone from experimental measurements like cyclic voltammetry is not available in the cited literature.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy of its lowest electronic transition.

For 2,5-diiodohydroquinone, the electron-withdrawing iodine atoms are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted hydroquinone. The effect on the HOMO-LUMO gap is less straightforward and would require specific computational studies to determine accurately.

Table 2: Conceptual HOMO/LUMO Energy Levels

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| Hydroquinone | EHOMO | ELUMO | ΔE |

| 2,5-Diiodohydroquinone | < EHOMO (Expected) | < ELUMO (Expected) | ΔE' (Requires calculation) |

Note: Specific calculated HOMO and LUMO energy values for 2,5-diiodohydroquinone are not available in the cited literature. General computational chemistry software can be used to perform Density Functional Theory (DFT) calculations to obtain these values.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of hydroquinone derivatives is characterized by π-π* transitions within the aromatic system. The position and intensity of the absorption maxima are influenced by the substituents. Halogen substitution can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the interplay of inductive and resonance effects. For 2,5-diiodohydroquinone, a shift in the absorption maxima compared to hydroquinone is expected.

Note: Specific experimental UV-Vis absorption data for 2,5-diiodohydroquinone is not available in the cited literature.

Electrical Conductivity

The electrical conductivity of organic molecules in the solid state is highly dependent on intermolecular interactions and crystal packing. While hydroquinone itself is an insulator, the introduction of iodine atoms in 2,5-diiodohydroquinone could potentially lead to enhanced intermolecular interactions (e.g., halogen bonding), which might influence its conductivity. However, significant conductivity is not expected in the monomeric form. Derivatives and polymers incorporating this unit would be more likely to exhibit interesting conductive properties.

Note: No data on the electrical conductivity of 2,5-diiodohydroquinone was found in the cited literature.

Experimental Characterization Protocols

To fully elucidate the electronic properties of 2,5-diiodohydroquinone and its derivatives, a combination of electrochemical and spectroscopic techniques is essential.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique used to study the redox properties of a substance. It involves scanning the potential of a working electrode and measuring the resulting current. For 2,5-diiodohydroquinone, CV can be used to determine its oxidation potential and the reversibility of the redox process.

Experimental Setup:

-

Potentiostat/Galvanostat: To control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode: Glassy carbon, platinum, or gold.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode: Platinum wire.

-

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile, dimethylformamide).

-

Analyte: A solution of 2,5-diiodohydroquinone in the electrolyte solution.

Procedure:

-

Polish the working electrode to ensure a clean and reproducible surface.

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add the analyte (2,5-diiodohydroquinone) to the cell.

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents.

Workflow for Cyclic Voltammetry:

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique provides information about the electronic transitions within a molecule.

Experimental Setup:

-

UV-Vis Spectrophotometer

-

Cuvettes: Quartz cuvettes are required for measurements in the UV region.

-

Solvent: A UV-transparent solvent (e.g., ethanol, acetonitrile, water).

Procedure:

-

Prepare a dilute solution of 2,5-diiodohydroquinone in a suitable UV-transparent solvent.

-

Record a baseline spectrum of the solvent in the cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Computational Modeling (Density Functional Theory)

Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate properties such as HOMO and LUMO energy levels, electron density distribution, and to predict spectroscopic properties.

General Workflow:

-

Structure Optimization: Build the 3D structure of 2,5-diiodohydroquinone and perform a geometry optimization to find the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Property Calculation: Calculate the desired electronic properties, such as molecular orbitals (HOMO, LUMO) and their energies.

-

Analysis: Visualize the molecular orbitals and analyze the calculated energy levels.

Conclusion

2,5-diiodohydroquinone is a derivative of hydroquinone with potentially interesting electronic properties arising from the presence of two iodine substituents. While a robust synthesis protocol exists, a significant gap remains in the publicly available experimental and computational data regarding its specific electronic characteristics. This guide has outlined the expected trends in its redox potential and frontier molecular orbital energies based on the established principles of physical organic chemistry. Furthermore, it has provided detailed experimental protocols for the synthesis and characterization of this compound, which can be employed by researchers to generate the much-needed quantitative data. Future studies focusing on the experimental determination of the redox potential, UV-Vis spectral properties, and computational modeling of the electronic structure of 2,5-diiodohydroquinone are crucial for unlocking its full potential in the development of novel materials and functional molecules.

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diiodobenzene-1,4-diol (CAS Number: 13064-64-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 13064-64-7, chemically identified as 2,5-Diiodobenzene-1,4-diol. This document includes tabulated quantitative data, detailed experimental protocols for key physicochemical parameters, and visualizations of its synthetic utility and potential mechanism of action, designed to support research and development activities.

Core Physicochemical Properties

This compound, also known as 2,5-diiodohydroquinone, is a halogenated aromatic compound. Its structure, featuring a hydroquinone ring substituted with two iodine atoms, imparts specific chemical and physical characteristics relevant to its use as a building block in organic synthesis and potential applications in materials science and drug discovery.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 13064-64-7 | N/A |

| Molecular Formula | C₆H₄I₂O₂ | [1][2] |

| Molecular Weight | 361.90 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,5-Diiodo-1,4-benzenediol, 1,4-Dihydroxy-2,5-diiodobenzene, 2,5-Diiodohydroquinone | [1][2] |

| Property | Value | Notes |

| Physical State | Solid, White to Light yellow to Light orange powder to crystal.[1][2] | N/A |

| Melting Point | 198.0 to 202.0 °C.[1][2] | |

| pKa (Predicted) | 8.10 ± 0.23 | This is a predicted value and should be confirmed experimentally. |

| Density (Predicted) | 2.774 ± 0.06 g/cm³ | This is a predicted value and should be confirmed experimentally. |

| LogP (Predicted) | 2.8 | This value suggests moderate lipophilicity. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols applicable to solid organic compounds like this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. Impurities typically lower and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer or a temperature probe.

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).[3]

-

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

Approximately 10-20 mg of this compound is placed in a test tube.

-

1 mL of the selected solvent is added.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

Visual observation is used to determine if the solid has dissolved completely.

-

If the substance does not dissolve at room temperature, the mixture can be gently heated to assess temperature effects on solubility.

-

Solubility is typically reported qualitatively as soluble, slightly soluble, or insoluble.[4][5]

-

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology (Shake-Flask Method):

-

Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.

-

Partitioning:

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

-

A known amount of the compound is added.

-

The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Analysis:

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][7]

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual workflows and potential mechanisms relevant to this compound.

Synthetic Utility as a Building Block

This compound is a valuable intermediate in organic synthesis. The presence of two iodine atoms allows for various cross-coupling reactions, while the hydroxyl groups can be functionalized. The following diagram illustrates a hypothetical synthetic pathway where it is used to create a more complex, potentially bioactive molecule.

Caption: Synthetic pathway utilizing this compound.

Potential Biological Activity: Redox Cycling of Hydroquinones

Hydroquinone derivatives can exhibit biological activity through redox cycling. The hydroquinone can be oxidized to a quinone, which is an electrophilic species capable of reacting with cellular nucleophiles. This process can also generate reactive oxygen species (ROS), leading to oxidative stress. While the specific biological targets of this compound are not well-defined, this general mechanism for hydroquinones is a key consideration in evaluating its potential bioactivity.

Caption: Generalized redox cycling mechanism for hydroquinones.

References

- 1. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 13064-64-7 | TCI AMERICA [tcichemicals.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

Health and safety handling precautions for 2,5-Diiodobenzene-1,4-diol

An In-depth Technical Guide to the Health and Safety Handling of 2,5-Diiodobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While it is based on the most current information available, a complete SDS for this compound was not publicly accessible at the time of writing. Users should always consult with their institution's safety office and refer to any available SDS provided by the supplier.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development.[1][] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known health and safety information for this compound, including its physical and chemical properties, identified hazards, handling and storage procedures, and emergency response measures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₄I₂O₂ |

| Molecular Weight | 361.90 g/mol |

| CAS Number | 13064-64-7 |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 198.0 to 202.0 °C |

| Boiling Point | ~299.4 °C at 760 mmHg (Predicted) |

| Purity | >95.0% (HPLC)(qNMR) |

Synonyms for this compound include 2,5-Diiodo-1,4-benzenediol, 1,4-Dihydroxy-2,5-diiodobenzene, and 2,5-Diiodohydroquinone.[3]

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Pictogram:

Health and Safety Precautions

Given the identified hazards, stringent adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: While no specific respiratory protection is mandated under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if dusts are generated and ventilation is insufficient.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible in the immediate vicinity of where the compound is handled.[4]

Experimental Protocols and Handling Procedures

General Handling

The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible with strong oxidizing agents and strong bases.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and dispose of it as hazardous waste.

-

Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[4] The known hazards are based on its classification as a skin and eye irritant.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its irritant properties. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can minimize the risks associated with its use. It is imperative to always seek out the most current and comprehensive safety information and to foster a strong culture of safety within the laboratory.

References

Commercial Availability and Technical Profile of High-Purity 2,5-Diiodobenzene-1,4-diol

For researchers and professionals in drug development, 2,5-Diiodobenzene-1,4-diol, also known as 2,5-diiodohydroquinone, serves as a valuable building block in organic synthesis. Its symmetrically substituted di-iodo hydroquinone core allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and materials for various applications. This technical guide provides a comprehensive overview of its commercial availability, purity specifications, and representative experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several chemical suppliers. The quantitative data regarding purity and product specifications from prominent vendors are summarized below for comparative analysis.

| Supplier | Product Number | Purity Specification | Analytical Method(s) | CAS Number | Molecular Formula | Molecular Weight |

| Tokyo Chemical Industry (TCI) | D6109 | >95.0% | HPLC, qNMR | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |

| Fluorochem | F386610 | 97% | Not specified | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |

| AMI Scientific (TCI Distributor) | TCI-D6109 | Analytical Reagent | Not specified | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar compounds, as specific proprietary methods from commercial suppliers are not publicly available.

Synthesis: Direct Iodination of Hydroquinone

This protocol describes a plausible method for the synthesis of this compound starting from hydroquinone. The direct iodination of hydroquinone is a standard electrophilic aromatic substitution reaction.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve hydroquinone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reagent Addition: Prepare a solution of iodine (2 equivalents) and an oxidizing agent, such as iodic acid (HIO₃) or potassium iodate (KIO₃), in water or the same reaction solvent. Add this solution dropwise to the hydroquinone solution at room temperature with vigorous stirring. The reaction is an electrophilic substitution where iodine is the electrophile.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, the mixture is cooled and poured into a solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by vacuum filtration.

-

Washing: The crude product is washed thoroughly with cold water to remove inorganic salts and any remaining acetic acid, followed by washing with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Drying: The washed solid is dried under vacuum to yield crude this compound.

Purification: Recrystallization

High-purity material can be obtained through recrystallization, a standard technique for purifying solid organic compounds.

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or acetone could be effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp (literature values are in the range of 198-202 °C).[1][2][3]

Analytical Characterization

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

This representative HPLC-UV method is suitable for determining the purity of this compound.[4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, potentially with a small amount of acid (e.g., 0.05% orthophosphoric acid) to ensure sharp peak shapes.[4] A common starting point could be a 50:50 (v/v) mixture.[4]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 290-295 nm).[4]

-

Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a compatible solvent like methanol.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity and Structural Confirmation by Quantitative NMR (qNMR):

qNMR is an absolute quantification method used to determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[3][7][8][9][10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have signals that do not overlap with the analyte signals.[3]

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in which both the sample and the standard are fully soluble.

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.

-

Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the signals being quantified (both analyte and standard) to ensure complete relaxation between scans.[7] This may require a preliminary inversion-recovery experiment to determine T1 values.

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[7]

-

-

Data Processing and Calculation:

-

The acquired spectrum is carefully phased and baseline corrected.

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

-

Visualized Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a potential biological mechanism of action based on the hydroquinone scaffold.

Caption: Representative workflow for the synthesis, purification, and analysis of this compound.

Caption: Potential inhibition of DNA Topoisomerase II by the hydroquinone scaffold, leading to cytotoxicity.[11]

Applications in Drug Development

While this compound is primarily supplied as a chemical building block, its hydroquinone core is of significant interest in medicinal chemistry. Hydroquinone and its derivatives are known to possess a range of biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects.[11][12][13][14] For instance, hydroquinone itself has been shown to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and a key target for anticancer drugs.[11] The di-iodo substitution on the hydroquinone ring provides two reactive sites for further chemical elaboration, such as in Suzuki or Sonogashira cross-coupling reactions, enabling the synthesis of novel compounds for screening as potential therapeutic agents. One supplier notes that the compound can be used to treat viral diseases, though specific literature on this application is sparse.[] The development of derivatives could potentially target a range of enzymes and cellular pathways, making this a versatile starting material for drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. jopir.in [jopir.in]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. ethz.ch [ethz.ch]

- 9. emerypharma.com [emerypharma.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of Hydroxyl Groups in 2,5-Diiodobenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl groups in 2,5-Diiodobenzene-1,4-diol. The document details key reactions such as etherification, esterification, and oxidation, providing experimental protocols and quantitative data where available. It also explores the potential relevance of this compound and its derivatives in the context of drug development, particularly in relation to signaling pathways.

Introduction

This compound, also known as 2,5-diiodohydroquinone, is an aromatic organic compound characterized by a hydroquinone core substituted with two iodine atoms. The presence of both hydroxyl and iodo functional groups makes it a versatile building block in organic synthesis. The hydroxyl groups, in particular, are key to its reactivity, allowing for a range of chemical transformations to produce a variety of derivatives with potential applications in materials science and medicinal chemistry. This guide focuses on the chemical behavior of these hydroxyl moieties.

Etherification of Hydroxyl Groups

The hydroxyl groups of this compound can be readily converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

A detailed experimental protocol for the analogous 2,5-dibromobenzene-1,4-diol provides a strong model for the etherification of the di-iodo compound. The reaction proceeds by treating the dihalobenzene-1,4-diol with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like butanone. The mixture is heated to reflux to drive the reaction to completion.

General Experimental Workflow for Etherification:

Caption: General workflow for the Williamson ether synthesis of this compound.

Quantitative Data for Etherification of 2,5-Dibromobenzene-1,4-diol:

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| 2,5-Dibromobenzene-1,4-diol | 1-Bromododecane | K₂CO₃ | Butanone | 24 | 93 |

This data is for the dibromo analog and serves as a predictive reference for the di-iodo compound.

Esterification of Hydroxyl Groups

Esterification of the hydroxyl groups in this compound can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base or an acid catalyst.

A well-established procedure for the acylation of the parent compound, hydroquinone, involves the use of acetic anhydride with a catalytic amount of sulfuric acid. This method is highly efficient and can be adapted for this compound. The reaction is typically rapid and exothermic.

Experimental Protocol for Acylation of Hydroquinone:

A mixture of hydroquinone and acetic anhydride is treated with a drop of concentrated sulfuric acid. The reaction proceeds vigorously, and after a short period, the mixture is poured into ice water to precipitate the diacetate product. The product can then be collected by filtration and purified by recrystallization.

Quantitative Data for Acylation of Hydroquinone:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) |

| Hydroquinone | Acetic Anhydride | H₂SO₄ | None | 5 min | 96-98 |

This data is for the parent hydroquinone and is expected to be comparable for the di-iodo derivative.

Logical Relationship for Esterification:

Caption: Logical diagram of the esterification reaction.

Oxidation of Hydroxyl Groups

The hydroquinone moiety of this compound is susceptible to oxidation, leading to the formation of the corresponding quinone, 2,5-diiodo-1,4-benzoquinone. This redox transformation is a characteristic reaction of hydroquinones.

Various oxidizing agents can be employed for this purpose. The choice of oxidant will influence the reaction conditions and yield.

Reaction Pathway for Oxidation:

Caption: Redox relationship between this compound and its corresponding quinone.

While a specific protocol for the oxidation of this compound was not found in the immediate search, general methods for hydroquinone oxidation are well-established and can be applied.

Relevance in Drug Development and Signaling Pathways

Halogenated hydroquinones and their quinone counterparts are of interest to the drug development community due to their potential biological activities. While specific studies on this compound are limited, the broader class of halogenated quinones has been investigated for cytotoxic effects.

Some quinone derivatives have been shown to induce cell death in cancer cells. For instance, studies on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone have indicated its involvement in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, where it can influence cell survival and apoptosis. It is plausible that derivatives of this compound could exhibit similar biological activities, making them interesting candidates for further investigation in cancer research.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized modulation of the MAPK signaling pathway by the oxidized form of this compound.

Conclusion

The hydroxyl groups of this compound are reactive centers that readily undergo etherification and esterification, providing access to a range of derivatives. The hydroquinone core also allows for oxidation to the corresponding benzoquinone. While detailed experimental data for the di-iodo compound itself is sparse in the readily available literature, established protocols for analogous compounds provide a solid foundation for synthetic exploration. The potential for biological activity, suggested by studies on related halogenated quinones, warrants further investigation of this compound and its derivatives as potential modulators of cellular signaling pathways in the context of drug discovery.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Diiodobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,5-diiodobenzene-1,4-diol. This versatile reaction enables the synthesis of 2,5-diaryl-1,4-hydroquinones, which are valuable intermediates in the development of novel materials and pharmaceutically active compounds. The protocols provided are based on established methodologies for analogous dihalogenated aromatic compounds and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[1] For a substrate like this compound, a double Suzuki coupling can be employed to introduce two aryl or heteroaryl substituents, leading to the formation of symmetrical or unsymmetrical 2,5-diaryl-1,4-hydroquinones. These products are of significant interest due to their potential applications in organic electronics, polymer chemistry, and medicinal chemistry.

The presence of the hydroxyl groups on the benzene ring means that a protection-free coupling strategy is often desirable to improve synthetic efficiency. Fortunately, Suzuki-Miyaura couplings can often be performed in the presence of free hydroxyl groups with the appropriate choice of reaction conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting into the carbon-iodine bond to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

For dihalogenated substrates like this compound, this cycle can occur sequentially at both carbon-iodine bonds to achieve a double coupling. Studies on diiodobenzenes have shown a strong preference for double coupling over single coupling.[2]

Experimental Information

The following table summarizes a set of representative conditions for the double Suzuki cross-coupling reaction of a dihalogenated aromatic compound, which can be adapted for this compound. These conditions are based on a successful protocol for the double arylation of 2,5-dibromo-3-hexylthiophene, a structurally similar substrate.[3][4]

| Parameter | Value/Condition | Notes |

| Substrate | This compound | --- |

| Arylating Agent | Arylboronic Acid | 2.5 equivalents |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 6 mol % |

| Base | Potassium Phosphate (K₃PO₄) | 4.0 equivalents |

| Solvent System | 1,4-Dioxane / Water | 4:1 ratio |

| Reaction Temperature | 90 °C | --- |

| Reaction Time | 12 hours | Monitor by TLC or LC-MS |

Experimental Protocol

This protocol details a general procedure for the double Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol)

-

Potassium phosphate (K₃PO₄) (4.0 mmol)

-

1,4-Dioxane (e.g., 8 mL)

-

Deionized water (e.g., 2 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask.

-

Reaction: Stir the reaction mixture vigorously and heat to 90 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2,5-diaryl-1,4-hydroquinone.

Visualizing the Workflow and Reaction

Caption: General experimental workflow for the double Suzuki coupling of this compound.

Caption: Overall reaction scheme for the double Suzuki coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly or screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). The choice of base can also be critical; other bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can be trialed. Ensure the reaction is completely free of oxygen, as this can deactivate the catalyst.

-

Mono-arylated Product: If significant amounts of the mono-arylated product are observed, increasing the equivalents of the boronic acid and prolonging the reaction time may favor the formation of the di-substituted product. As diiodoarenes generally favor double coupling, the presence of mono-arylated product might also indicate incomplete reaction.[2]

-

Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents (where appropriate for the chosen base) or minimizing the amount of water can sometimes mitigate this issue.

By following the provided protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of 2,5-diaryl-1,4-hydroquinone derivatives from this compound.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2,5-Diiodobenzene-1,4-diol with Terminal Alkynes

For: Researchers, Scientists, and Drug Development Professionals

Introduction